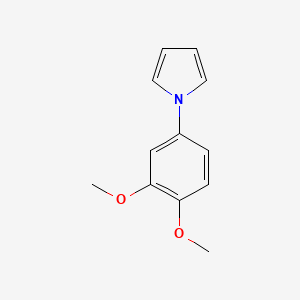

1-(3,4-dimethoxyphenyl)-1H-pyrrole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3,4-Dimethoxyphenyl)-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds. It features a pyrrole ring substituted with a 3,4-dimethoxyphenyl group. This compound is of interest due to its potential bioactive properties and its role in various chemical reactions.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethoxyphenyl)-1H-pyrrole can be achieved through several methods. One common approach involves the reaction of 3,4-dimethoxybenzaldehyde with pyrrole in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.

化学反応の分析

Types of Reactions: 1-(3,4-Dimethoxyphenyl)-1H-pyrrole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield different hydrogenated products.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted pyrrole derivatives.

科学的研究の応用

Synthesis of 1-(3,4-Dimethoxyphenyl)-1H-Pyrrole

The synthesis of this compound typically involves the reaction of 3,4-dimethoxyphenyl derivatives with pyrrole under specific conditions that favor the formation of the desired product. Various methodologies have been developed to optimize yield and purity, including solvent-free reactions and microwave-assisted synthesis. For instance, a recent study demonstrated an efficient synthesis via a one-pot method that significantly reduced reaction time while maintaining high yields .

Anticancer Activity

This compound has shown promising anticancer properties. Research indicates that derivatives of this compound can inhibit tubulin polymerization, which is crucial for cancer cell division. Specifically, studies have highlighted its ability to disrupt microtubule dynamics, leading to apoptosis in various cancer cell lines. For example:

- In vitro Studies : Compounds related to this compound demonstrated significant antiproliferative activity against several cancer cell lines, including breast and lung cancers. The most active analogs exhibited IC50 values in the nanomolar range .

- Mechanism of Action : The compound's mechanism involves binding at the colchicine site on tubulin, which prevents normal microtubule function and triggers cell death pathways .

Vascular-Disrupting Effects

Another notable application is the compound's potential as a vascular-disrupting agent. It has been reported to interfere with endothelial cell functions, suggesting that it may be useful in targeting tumor vasculature. This property is particularly beneficial in combination therapies where disrupting blood supply to tumors enhances the efficacy of traditional chemotherapeutics .

Case Study 1: Advanced Breast Cancer Treatment

A clinical case involving a patient with advanced breast cancer showcased the effectiveness of a treatment regimen including this compound. After several cycles of therapy, significant tumor reduction was observed, indicating that this compound may augment the effects of standard chemotherapy agents .

Case Study 2: Non-Small Cell Lung Cancer

In another study involving non-small cell lung cancer patients, the incorporation of this compound into treatment protocols led to improved survival rates compared to conventional therapies alone. The study emphasized the importance of multi-targeted approaches in enhancing therapeutic outcomes .

Data Tables

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 0.05 |

| Compound B | A549 (Lung Cancer) | 0.03 |

| Compound C | HeLa (Cervical Cancer) | 0.07 |

Table 2: Vascular Disruption Effects

| Study Reference | Effect Observed | |

|---|---|---|

| Study X | Inhibition of endothelial cell growth | Potential for anti-angiogenic therapy |

| Study Y | Reduced tumor blood supply | Enhances efficacy of chemotherapy |

作用機序

The mechanism by which 1-(3,4-dimethoxyphenyl)-1H-pyrrole exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. Pathways involved may include signal transduction pathways that regulate cell growth, apoptosis, or inflammation.

類似化合物との比較

3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activity.

3,4-Dimethoxyphenylacetic acid: Another related compound with distinct chemical properties.

Uniqueness: 1-(3,4-Dimethoxyphenyl)-1H-pyrrole is unique due to its specific substitution pattern and the presence of the pyrrole ring, which imparts distinct chemical reactivity and potential bioactivity compared to other similar compounds.

生物活性

1-(3,4-Dimethoxyphenyl)-1H-pyrrole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrrole ring substituted with a 3,4-dimethoxyphenyl group. Its molecular formula is C12H13N and it has a molecular weight of approximately 189.24 g/mol. The methoxy groups enhance its lipophilicity and influence its interaction with biological macromolecules.

The primary mode of action for this compound involves the inhibition of key cellular pathways:

- Cyclin-Dependent Kinase 2 (CDK2) Inhibition : The compound has been shown to bind to the active site of CDK2, preventing its interaction with substrates and halting cell cycle progression from the G1 to S phase. This action positions it as a potential anticancer agent.

- Tubulin Polymerization Inhibition : Research indicates that derivatives of pyrrole compounds, including those similar to this compound, exhibit potent inhibition of tubulin polymerization. This effect disrupts microtubule dynamics, which is crucial for cancer cell proliferation .

Biological Activities

The biological activities associated with this compound include:

- Anticancer Activity : Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by disrupting microtubule formation and inducing apoptosis. For example, it has shown significant antiproliferative effects against cancer cells resistant to conventional treatments .

- Antifungal Properties : Preliminary studies suggest potential antifungal activity, although further investigation is required to establish efficacy and mechanisms .

- Neuroprotective Effects : There is emerging evidence that pyrrole derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases .

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

特性

IUPAC Name |

1-(3,4-dimethoxyphenyl)pyrrole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-14-11-6-5-10(9-12(11)15-2)13-7-3-4-8-13/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUZZDGBNHWAMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C=CC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。